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Compound of Interest

Compound Name:
3-Hydroxy-2,4-

dimethoxybenzaldehyde

CAS No.: 32246-34-7

Cat. No.: B1597317 Get Quote

Executive Summary
3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS: 32246-34-7) serves as a high-value "pivot

intermediate" in medicinal chemistry. Its structural uniqueness lies in the 3-hydroxy group

positioned between two methoxy substituents (C2 and C4). This specific substitution pattern

offers two distinct synthetic pathways:

Exhaustive Methylation: Conversion to 2,3,4-trimethoxybenzaldehyde, the critical precursor

for the anti-anginal drug Trimetazidine.

Regioselective Derivatization: Retention of the C3-hydroxyl group to synthesize

Combretastatin analogs and Chalcones, targeting the colchicine-binding site of tubulin for

anticancer applications.

This guide provides validated protocols for transforming this intermediate into bioactive

scaffolds, emphasizing reaction control and impurity management.
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Property Specification Notes

IUPAC Name
3-Hydroxy-2,4-

dimethoxybenzaldehyde

Also referred to as Isovanillin

derivative in some older texts,

though chemically distinct.[1]

CAS Number 32246-34-7

Molecular Formula C₉H₁₀O₄ MW: 182.17 g/mol

Appearance
Off-white to pale yellow

powder

Oxidizes slowly in air; store

under inert gas.

Solubility
DMSO, Methanol, Ethyl

Acetate
Sparingly soluble in water.

Reactivity
High (Phenolic -OH, Aldehyde

-CHO)

The C3-OH is acidic (pKa ~8-

9) and highly nucleophilic.

Storage 2–8°C, Desiccated

Protect from light to prevent

aldehyde oxidation to

carboxylic acid.

Strategic Synthesis Pathways (Logic Flow)
The following diagram illustrates how 3-hydroxy-2,4-dimethoxybenzaldehyde functions as a

divergent intermediate.
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Figure 1: Divergent synthetic utility of 3-hydroxy-2,4-dimethoxybenzaldehyde. Path A leads

to the cardiovascular drug Trimetazidine. Path B leads to anticancer pharmacophores.

Application I: Synthesis of Trimetazidine Precursor
Context: The methyl ether 2,3,4-trimethoxybenzaldehyde is the direct precursor to

Trimetazidine.[2][3] Industrial routes often start with pyrogallol, but using the 3-hydroxy

intermediate allows for late-stage introduction of isotopically labeled methyl groups (e.g., ¹³C-

H₃) at the C3 position for metabolic tracking studies.

Protocol A: Regioselective O-Methylation
Objective: Convert 3-hydroxy-2,4-dimethoxybenzaldehyde to 2,3,4-trimethoxybenzaldehyde.

Reagents:

Substrate: 10.0 mmol (1.82 g)

Methyl Iodide (MeI): 12.0 mmol (1.70 g) [Alternative: Dimethyl Sulfate]

Potassium Carbonate (K₂CO₃): 20.0 mmol (2.76 g)

Solvent: DMF (anhydrous, 15 mL)

Procedure:

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

substrate in anhydrous DMF.

Deprotonation: Add K₂CO₃ in a single portion. The suspension may turn bright yellow due

to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise over 10 minutes to control

exotherm.
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Reaction: Remove ice bath and stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc

7:3).[4] The starting material spot (Rf ~0.3) should disappear, replaced by a less polar spot

(Rf ~0.6).

Workup: Pour the reaction mixture into ice-water (100 mL). The product typically

precipitates as a white solid.

Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with

brine, dry over Na₂SO₄, and concentrate.

Yield: Expect 90–95% (1.75–1.85 g).

Validation: ¹H NMR (CDCl₃) should show three distinct methoxy singlets (approx. δ 3.8–

4.0 ppm) and one aldehyde singlet (δ 10.2 ppm).

Application II: Synthesis of Anticancer Chalcones
Context: Chalcones bearing polymethoxy motifs are potent inhibitors of tubulin polymerization.

The 3-hydroxy group in the starting material mimics the B-ring of Combretastatin A-4, providing

a hydrogen-bond donor essential for binding affinity in certain kinase pockets.

Protocol B: Claisen-Schmidt Condensation
Objective: Synthesize a 3-hydroxy-2,4-dimethoxychalcone via aldol condensation with

acetophenone.

Reagents:

Aldehyde: 3-Hydroxy-2,4-dimethoxybenzaldehyde (5.0 mmol, 0.91 g)

Ketone: Acetophenone (5.0 mmol, 0.60 g)

Base: 40% NaOH (aq) (2.0 mL)

Solvent: Ethanol (10 mL)

Procedure:
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Dissolution: Dissolve the acetophenone and the aldehyde in Ethanol in a 50 mL flask.

Catalysis: Add the NaOH solution dropwise at RT. The solution will darken (deep

yellow/orange) indicating enolate formation.

Reaction: Stir vigorously at RT for 12–24 hours. A precipitate often forms.

Quenching: Pour the mixture into crushed ice (50 g) containing HCl (2 mL) to neutralize

the phenoxide and precipitate the free phenol form of the chalcone.

Isolation: Filter the yellow precipitate. Wash with cold water (50 mL) and cold ethanol (5

mL).

Recrystallization: Recrystallize from hot Ethanol/Water.

Yield: Expect 75–85%.

Mechanism Check: The product should show a characteristic trans-alkene coupling

constant (J = 15–16 Hz) in ¹H NMR near 7.4–7.8 ppm.
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Issue Probable Cause Corrective Action

Low Yield (Methylation)
C-Alkylation or Cannizzaro

reaction

Ensure anhydrous conditions.

Do not overheat (>40°C)

during methylation to avoid

degrading the aldehyde.

Oiling out (Chalcone) Incomplete precipitation

The chalcone may form a

supersaturated solution. Cool

to -20°C or scratch the glass to

induce crystallization.

Impurity: Acid Formation Oxidation of aldehyde

The starting material oxidizes

to 3-hydroxy-2,4-

dimethoxybenzoic acid. Check

raw material purity via melting

point or HPLC before use.

Regioselectivity Loss Demethylation of C2/C4

Avoid using Lewis acids (like

AlCl₃) or strong mineral acids

at high heat, which can cleave

the ortho-methoxy ether (C2).

Safety & Handling
3-Hydroxy-2,4-dimethoxybenzaldehyde: Irritant to eyes, respiratory system, and skin.

Handle in a fume hood.

Methyl Iodide / Dimethyl Sulfate:EXTREME DANGER. Potent alkylating agents and

suspected carcinogens. Use double-gloving and a dedicated fume hood. Neutralize waste

streams with aqueous ammonia or NaOH.

Waste Disposal: Segregate halogenated solvents (if MeI is used) from non-halogenated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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